molecular formula C11H11NO3 B12990626 Methyl 7-methyl-1-oxoisoindoline-5-carboxylate

Methyl 7-methyl-1-oxoisoindoline-5-carboxylate

Cat. No.: B12990626
M. Wt: 205.21 g/mol
InChI Key: YWPCRUMQQGYGAL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1-oxoisoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1-oxoisoindoline-5-carboxylate typically involves the reaction of 7-methyl-1-oxoisoindoline-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

[ \text{7-methyl-1-oxoisoindoline-5-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient catalysts is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1-oxoisoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-methyl-1-oxoisoindoline-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1-oxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxoisoindoline-5-carboxylate: Similar in structure but lacks the additional methyl group at the 7-position.

    Methyl 3-oxoisoindoline-5-carboxylate: Differing in the position of the oxo group.

    Methyl 1-oxoisoindoline-3-carboxylate: Another isomer with the carboxylate group at a different position.

Uniqueness

Methyl 7-methyl-1-oxoisoindoline-5-carboxylate is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 7-methyl-1-oxo-2,3-dihydroisoindole-5-carboxylate

InChI

InChI=1S/C11H11NO3/c1-6-3-7(11(14)15-2)4-8-5-12-10(13)9(6)8/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

YWPCRUMQQGYGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)NC2)C(=O)OC

Origin of Product

United States

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